REACTION_SMILES
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[BH:9]([OH:10])[OH:11].[Br:1][c:2]1[cH:3][n:4][c:5]([I:8])[n:6][cH:7]1.[CH3:101][c:102]1[cH:103][cH:104][cH:105][cH:106][cH:107]1.[Na+:18].[Na+:19].[O-:20][C:21](=[O:22])[O-:23].[cH:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[cH:24]1[cH:25][cH:26][c:27]([P:28]([Pd:29]([P:30]([c:31]2[cH:32][cH:33][cH:34][cH:35][cH:36]2)([c:37]2[cH:38][cH:39][cH:40][cH:41][cH:42]2)[c:43]2[cH:44][cH:45][cH:46][cH:47][cH:48]2)([P:49]([c:50]2[cH:51][cH:52][cH:53][cH:54][cH:55]2)([c:56]2[cH:57][cH:58][cH:59][cH:60][cH:61]2)[c:62]2[cH:63][cH:64][cH:65][cH:66][cH:67]2)[P:68]([c:69]2[cH:70][cH:71][cH:72][cH:73][cH:74]2)([c:75]2[cH:76][cH:77][cH:78][cH:79][cH:80]2)[c:81]2[cH:82][cH:83][cH:84][cH:85][cH:86]2)([c:87]2[cH:88][cH:89][cH:90][cH:91][cH:92]2)[c:93]2[cH:94][cH:95][cH:96][cH:97][cH:98]2)[cH:99][cH:100]1>>[Br:1][c:2]1[cH:3][n:4][c:5](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OBO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cnc(I)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)(c2ccccc2)[Pd](P(c2ccccc2)(c2ccccc2)c2ccccc2)(P(c2ccccc2)(c2ccccc2)c2ccccc2)P(c2ccccc2)(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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Brc1cnc(-c2ccccc2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |